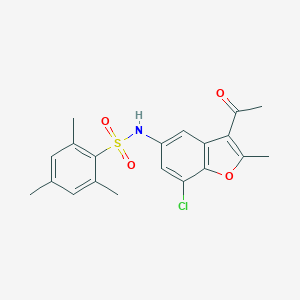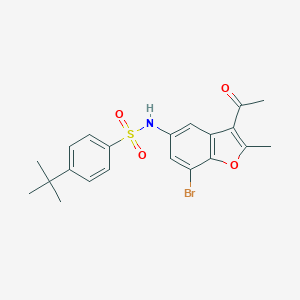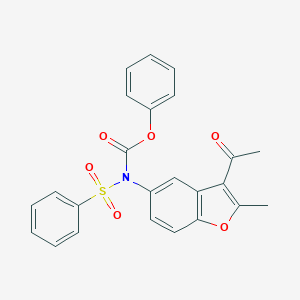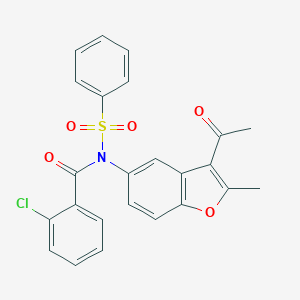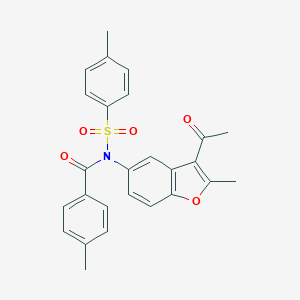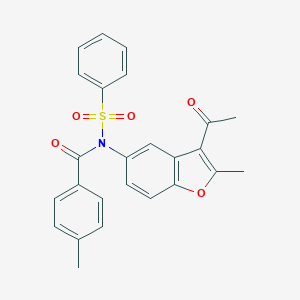![molecular formula C28H21BrN4O2 B407513 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 313398-13-9](/img/structure/B407513.png)
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.
作用机制
Target of Action
The primary targets of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and survival.
Biochemical Pathways
The affected pathways are those regulated by EGFR and HER2. These include the PI3K/Akt pathway , which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway , which is involved in cell proliferation . The inhibition of EGFR and HER2 leads to a disruption of these pathways, resulting in decreased cell growth and survival.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and survival due to the inhibition of EGFR and HER2 . This could potentially lead to a decrease in the growth of tumors that overexpress these receptors.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation in the body. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are several future directions for the study of compound X. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential use in the treatment of neurological disorders.
合成方法
The synthesis of compound X is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 6-bromo-4-phenylquinazoline with 4-aminobenzonitrile to form 6-bromo-4-phenylquinazolin-2-amine. The second step involves the reaction of 6-bromo-4-phenylquinazolin-2-amine with 4-methoxybenzoyl chloride to form 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide.
科学研究应用
Compound X has been found to have potential applications in scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. Additionally, compound X has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O2/c1-35-23-14-12-21(13-15-23)30-27(34)19-7-10-22(11-8-19)31-28-32-25-16-9-20(29)17-24(25)26(33-28)18-5-3-2-4-6-18/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGUHNJTLFXJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-(2,3-Dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B407431.png)

